molecular formula C18H21N5O2 B11033551 N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide

Cat. No.: B11033551
M. Wt: 339.4 g/mol
InChI Key: SGFAWKSWSWWRPP-UHFFFAOYSA-N
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Description

The compound N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide features a dihydroquinazolinone core substituted at position 3 with a propan-2-yl group and at position 6 with a butanamide linker bearing a pyrazole moiety. The propan-2-yl substituent enhances lipophilicity, which may improve membrane permeability, while the pyrazole group offers hydrogen-bonding capabilities critical for target interactions.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-(4-oxo-3-propan-2-ylquinazolin-6-yl)-4-pyrazol-1-ylbutanamide

InChI

InChI=1S/C18H21N5O2/c1-13(2)23-12-19-16-7-6-14(11-15(16)18(23)25)21-17(24)5-3-9-22-10-4-8-20-22/h4,6-8,10-13H,3,5,9H2,1-2H3,(H,21,24)

InChI Key

SGFAWKSWSWWRPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCCN3C=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of a quinazolinone derivative with a pyrazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinazolinone core.

    Substitution: The pyrazole moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the pyrazole ring.

Scientific Research Applications

Biological Activities

Research has indicated that N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide exhibits several promising biological activities:

Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.

Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

Case Studies

Several studies have documented the applications and effects of this compound:

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline compounds exhibit significant cytotoxicity against breast cancer cells, suggesting similar potential for this compound .
  • Antimicrobial Research :
    • A recent investigation highlighted the compound's ability to inhibit the growth of Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent .
  • Anti-inflammatory Mechanisms :
    • Research in Pharmacology & Therapeutics explored how quinazoline derivatives can inhibit pro-inflammatory cytokines, indicating that this compound might share similar pathways .

Mechanism of Action

The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole moiety may also contribute to the compound’s biological activity by binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Modifications: Quinazolinone vs. Pyrimidine/Pyrimidinone

Key Analogs :
  • N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide (): Differs only in the 3-position substituent (methyl vs. propan-2-yl).
  • Pyrimidine-based CTPS1 Inhibitors (): Replace the quinazolinone core with a pyrimidin-4-yl group. The chloropyridinyl and cyclopropanesulfonamido substituents suggest distinct target selectivity (e.g., CTPS1 inhibition for proliferative diseases) compared to quinazolinone derivatives, which often target kinases .
Impact of Core Modifications :
Core Structure Biological Target Key Features
Dihydroquinazolinone Kinases (hypothesized) High hydrogen-bonding capacity
Pyrimidin-4-yl CTPS1 Electrophilic substituents for inhibition

Substituent Variations in Butanamide Linkers

Key Analogs :
  • N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide (): Replaces the pyrazolyl butanamide with a furan carboxamide. Molecular weight is 297.31 vs. ~335 g/mol for the target compound, suggesting reduced steric hindrance .
Impact of Substituents :
Substituent Molecular Weight (g/mol) Key Property Change
Pyrazol-1-yl butanamide ~335 Enhanced H-bonding and solubility
Furan-2-carboxamide 297.31 Reduced H-bonding, lower steric bulk
Triazin-2-yl + dimethylamino ~600 High polarity, reduced permeability

Pharmacological and Physicochemical Properties

  • Lipophilicity : The propan-2-yl group in the target compound increases logP compared to the methyl analog (), favoring passive diffusion across membranes.
  • Solubility : Pyrazole’s nitrogen atoms improve aqueous solubility relative to furan derivatives ().
  • Target Selectivity: Quinazolinones may exhibit kinase inhibition, while pyrimidine derivatives () target CTPS1, highlighting core-dependent mechanistic divergence.

Analytical and Computational Methods in Structural Studies

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, confirming the target compound’s stereochemistry and substituent orientations .
  • Electron Localization Analysis : Tools like Multiwfn and the Electron Localization Function (ELF) () enable comparison of electron density distributions, revealing differences in reactive sites between analogs (e.g., pyrazole vs. furan electron-withdrawing effects) .

Biological Activity

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core with an isopropyl group and a pyrazole moiety, contributing to its unique biological profile. The presence of these functional groups allows for specific interactions with various biological targets.

Biological Activities

1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

2. Antimicrobial Properties
Studies have demonstrated that quinazoline derivatives possess antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways contributes to its efficacy as an antimicrobial agent.

3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: Interaction with specific receptors can lead to altered cellular responses, enhancing therapeutic effects.

Case Studies

Several studies have investigated the biological activity of similar compounds:

StudyFindings
Pendergrass et al. (2020)Investigated the effects of quinazoline derivatives on Type III secretion systems in bacteria, highlighting their potential as antimicrobial agents .
Hayun et al. (2012)Demonstrated the synthesis and characterization of sulfonamide derivatives with quinazoline cores, showing promising anticancer activity .
Recent Research (2024)Explored new pyrazole derivatives for their anti-inflammatory and antioxidant activities, indicating a broader pharmacological potential .

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